N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
Description
N-[2-(Dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene-1-carboxamide core linked to a phenylethyl side chain substituted with a dimethylamino group at the β-position. This structure combines aromatic rigidity (naphthalene and phenyl rings) with a flexible ethylamine bridge, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADKQDGOCCPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide serves as a crucial reagent in organic synthesis. It can be utilized in the formation of complex organic molecules through various reactions such as:
- Nucleophilic Substitution: The dimethylamino group can facilitate nucleophilic attacks, allowing for the synthesis of substituted phenethyl derivatives.
- Catalysis: This compound can act as a catalyst in several chemical reactions, enhancing yield and selectivity.
2. Photophysical Properties:
The compound's unique photophysical properties make it suitable for use as a fluorescent probe in chemical and biological assays. Its ability to absorb and emit light at specific wavelengths allows for applications in:
- Fluorescence Microscopy: Used to visualize cellular processes.
- Chemical Sensors: Employed in detecting specific ions or molecules based on fluorescence changes.
Biological Applications
1. Therapeutic Potential:
Research has indicated that this compound may have therapeutic effects, particularly in the treatment of neurological disorders. Its mechanism involves:
- Interaction with Neurotransmitter Receptors: This compound has shown potential as a selective antagonist for serotonin receptors, which could be beneficial in treating depression and anxiety disorders.
Case Study:
A study published in Pharmacology Reports explored the effects of this compound on animal models of anxiety, demonstrating significant anxiolytic effects compared to control groups .
2. Antimicrobial Activity:
Recent investigations have highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's inhibition mechanisms involve interference with bacterial ATP synthase, leading to reduced bacterial growth.
Case Study:
In vitro studies revealed that certain analogs of this naphthalene derivative exhibited MIC values lower than 1 μg/mL against M. tuberculosis, indicating strong antimicrobial properties .
Industrial Applications
1. Material Science:
this compound is utilized in developing advanced materials due to its stability and reactivity. It serves as an intermediate in the synthesis of dyes and pigments, contributing to vibrant color formulations.
2. Chemical Manufacturing:
In industrial settings, this compound is synthesized using optimized methods such as continuous flow reactors, which enhance efficiency and scalability. Its applications extend to producing specialty chemicals used in various sectors.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide involves its ability to absorb light and undergo photo-induced electron transfer reactions. This property makes it an effective photoinitiator and fluorescent probe. The compound interacts with molecular targets such as DNA and proteins, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide and related compounds:
*Hypothesized based on structural similarity to antimicrobial carboxamides in .
Key Comparative Insights
Substituent Effects on Bioactivity: The chlorophenyl and nitrophenyl substituents in compounds 1 and 2 () enhance antimycobacterial and antibacterial activity, likely due to electron-withdrawing effects improving target binding . The absence of a hydroxyl group in the target compound (compared to 1 and 2) could reduce hydrogen-bonding capacity but increase metabolic stability.
Pharmacological Profile: U-47700 (), though a benzamide derivative, shares the dimethylamino motif. Its opioid activity suggests that the dimethylamino group in the target compound might interact with central nervous system receptors, though this remains speculative without direct data .
The naphthalene system in the target compound (vs. benzene in U-47700) may enhance lipophilicity, influencing blood-brain barrier penetration or tissue distribution .
Research Findings and Hypotheses
- Antimicrobial Potential: Compounds 1 and 2 () demonstrate that naphthalene-1-carboxamides with halogen/nitro substituents exhibit potent antimicrobial activity with low cytotoxicity. The target compound’s dimethylamino group could be optimized for activity against resistant strains or eukaryotic targets .
- Structural Flexibility : The phenylethyl linker in the target compound introduces conformational flexibility absent in rigid analogs like 1-[3-(naphthalen-1-yl)phenyl]naphthalene (), which adopts a planar configuration. This flexibility might enable broader target engagement .
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide, commonly referred to as a derivative of naphthalene carboxamide, exhibits significant biological activity that has garnered interest in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a naphthalene core substituted with a dimethylamino group and a phenylethyl moiety, contributing to its unique pharmacological profile. Its chemical formula is .
Research indicates that this compound acts primarily as an inhibitor of various biological pathways:
- ATP Synthase Inhibition : Analogous compounds have been shown to inhibit ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the prevention of growth in pathogenic bacteria such as Mycobacterium tuberculosis .
- Receptor Antagonism : Some derivatives have demonstrated activity as antagonists at serotonin receptors, which may be relevant for treating mood disorders .
Biological Activity and Therapeutic Applications
- Antimicrobial Activity :
-
Cancer Treatment :
- The compound has been explored for its potential in cancer therapy due to its ability to inhibit specific cancer cell lines while sparing normal cells. For instance, certain derivatives have shown selective growth inhibition in tumorigenic murine liver cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .
- Neuropharmacology :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the naphthalene ring and the side chains can significantly affect biological activity:
| Compound Variation | Effect on Activity |
|---|---|
| Addition of halogens on the phenyl ring | Increased potency against M.tb |
| Alteration of the dimethylamino group | Changes in receptor affinity and selectivity |
These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy and reducing side effects.
Case Studies
- In Vitro Studies :
- Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
